2-{4-[benzyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound belongs to the cyclopenta[b]thiophene-carboxamide class, characterized by a fused bicyclic core (cyclopenta[b]thiophene) substituted with a carboxamide group at position 3 and a benzamido group at position 2. The benzamido moiety is further modified with a benzyl(methyl)sulfamoyl group at the para-position of the benzene ring. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3–4) and hydrogen-bonding capacity (2 H-bond donors, 9 H-bond acceptors), which influence bioavailability and target engagement .
Properties
IUPAC Name |
2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-25-23(29)21-19-9-6-10-20(19)32-24(21)26-22(28)17-11-13-18(14-12-17)33(30,31)27(2)15-16-7-4-3-5-8-16/h3-5,7-8,11-14H,6,9-10,15H2,1-2H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIBPUXYOGMWFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[benzyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a member of a class of compounds that have garnered interest due to their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
- Key Functional Groups : Sulfamoyl, amide, and cyclopentathiophene moieties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the sulfamoyl group : Utilizing benzyl chloride and methylamine.
- Coupling reactions : To attach the cyclopentathiophene moiety to the benzamide structure.
- Purification : Using chromatographic methods to isolate the desired product.
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .
- Receptor Activation : The compound may also interact with nuclear hormone receptors, enhancing insulin sensitivity and potentially serving as an antidiabetic agent .
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit significant activity against various cancer cell lines. For example:
- Cell Line Testing : Compounds structurally similar to the target compound showed IC₅₀ values in the low micromolar range against breast cancer cell lines, indicating potential anticancer properties.
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | MDA-MB-231 | 3.2 |
| Target Compound | MCF-7 | TBD |
Case Studies
- Anticancer Activity : A study on a related sulfamoyl compound demonstrated significant tumor reduction in xenograft models when administered at specific doses over a set period.
- Antidiabetic Effects : Another case study highlighted the efficacy of a structurally related compound in improving insulin sensitivity in diabetic rats.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
G839-0106
- Structure : 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
- Key Differences: Sulfamoyl Substituent: Cyclohexyl(methyl) vs. benzyl(methyl).
Ethyl 2-{[4-(diethylsulfamoyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Structure : Ethyl ester at position 3 and diethylsulfamoyl at position 4 of the benzamido group.
- Key Differences: Carboxamide vs. Sulfamoyl Group: Diethyl substitution may enhance metabolic resistance compared to benzyl(methyl) derivatives.
Substituent Variations on the Benzamido Group
F817-0878
- Structure : 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Key Differences :
BJ27914
- Structure : 2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Functional Group Replacements
2-(2-Chloroacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
- Structure : Chloroacetamido group at position 2.
- Key Differences: Electrophilic Chlorine: Introduces reactivity for covalent binding to targets, contrasting with the non-covalent interactions of sulfamoyl derivatives. Applications: Potential for irreversible enzyme inhibition, differing from the reversible binding of the target compound .
Data Tables
Table 1: Physicochemical Properties
Table 2: Structural and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
